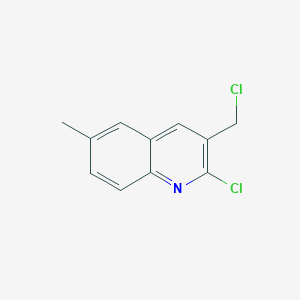

2-Chloro-3-chloromethyl-6-methylquinoline

Description

BenchChem offers high-quality 2-Chloro-3-chloromethyl-6-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-chloromethyl-6-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-7-2-3-10-8(4-7)5-9(6-12)11(13)14-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVPGRBERZUJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588982 | |

| Record name | 2-Chloro-3-(chloromethyl)-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-18-7 | |

| Record name | 2-Chloro-3-(chloromethyl)-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-3-chloromethyl-6-methylquinoline from 2-chloro-3-hydroxymethyl-6-methylquinoline

Executive Summary

This technical guide details the conversion of 2-chloro-3-hydroxymethyl-6-methylquinoline to 2-chloro-3-chloromethyl-6-methylquinoline via nucleophilic substitution using thionyl chloride (

The protocol prioritizes process safety and impurity control , specifically addressing the stability of the 2-chloro substituent under acidic chlorination conditions.[1]

Retrosynthetic Analysis & Strategic Context

The target molecule, 2-chloro-3-chloromethyl-6-methylquinoline , is a "linchpin" intermediate.[1] The 2-chloro position allows for subsequent nucleophilic aromatic substitution (

-

Precursor Origin: The starting alcohol is typically derived from the reduction of 2-chloro-3-formyl-6-methylquinoline , which is synthesized via the Meth-Cohn Vilsmeier-Haack cyclization of p-methylacetanilide [1].[1]

-

Reaction Class: Deoxyhalogenation.[1]

-

Critical Quality Attribute (CQA): The reaction must proceed without hydrolyzing the 2-chloro group or over-chlorinating the 6-methyl benzylic position.

Reaction Scheme

The transformation utilizes thionyl chloride to convert the primary alcohol to an alkyl chloride, releasing sulfur dioxide and hydrogen chloride as byproducts.

Figure 1: Reaction pathway for the deoxychlorination of the quinoline scaffold.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting yield losses.[1] The reaction proceeds through a chlorosulfite ester intermediate.[1]

-

Activation: The hydroxyl oxygen attacks the sulfur of thionyl chloride, displacing a chloride ion and forming an alkyl chlorosulfite (

).[1] -

Substitution:

Expert Note: For this specific quinoline substrate, the "benzylic" nature of the C3-position stabilizes the transition state, making the transformation rapid even under mild conditions. The electron-withdrawing 2-chloro group slightly deactivates the ring but does not hinder the aliphatic substitution.[1]

Experimental Protocol

This protocol is designed for a 10.0 g scale validation batch.

Materials & Stoichiometry[1]

| Component | Role | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol |

| Start Material (SM) | Substrate | 207.66 | 1.0 | 10.0 g |

| Thionyl Chloride | Reagent | 118.97 | 1.5 | 5.2 mL |

| Dichloromethane (DCM) | Solvent | - | - | 100 mL (10V) |

| NaHCO₃ (sat.[1] aq.) | Quench | - | - | Excess |

Step-by-Step Procedure

-

Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas scrubber (to trap HCl/SO₂).[1]

-

Solvation: Charge the Start Material (10.0 g) and DCM (80 mL) . Stir at Room Temperature (RT) until a suspension or partial solution is achieved.

-

Cooling: Cool the mixture to 0–5°C using an ice-water bath.

-

Reagent Addition: Charge Thionyl Chloride (5.2 mL) into the addition funnel. Add dropwise over 20 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.

-

Optional: If TLC indicates incomplete conversion after 4 hours, heat to mild reflux (40°C) for 1 hour.

-

-

In-Process Control (IPC): Check TLC (Eluent: 30% EtOAc in Hexanes). SM (

) should be consumed; Product ( -

Quench (Critical): Cool the mixture back to 0°C. Slowly add saturated NaHCO₃ (50 mL) .

-

Caution: Vigorous effervescence.[1]

-

-

Workup: Transfer to a separatory funnel. Separate the organic layer.[1][3][4] Extract the aqueous layer with DCM (2 x 30 mL).[1]

-

Drying & Isolation: Combine organics, dry over anhydrous

, filter, and concentrate in vacuo to yield an off-white to yellow solid.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Impact of Deviation |

| Temperature | 0°C | High temp (>60°C) may cause degradation of the 2-Cl group or polymerization.[1] |

| Stoichiometry | 1.2 – 1.5 eq | Excess |

| Moisture | Strictly Anhydrous | Water consumes |

Common Issues

-

Incomplete Reaction: If SM persists, add 0.1 eq of DMF (Vilsmeier-Haack catalyst) to activate the thionyl chloride.[1]

-

Product Hydrolysis: The 3-chloromethyl group is reactive.[1][5] Avoid prolonged exposure to aqueous base during the quench.[1] Perform the extraction quickly.

-

Sticky Solid: If the product oils out during concentration, triturating with cold hexane or diethyl ether usually induces crystallization.[1]

Safety & Industrial Considerations (EHS)

-

Thionyl Chloride: Highly corrosive and reacts violently with water.[1] Must be handled in a fume hood.[1]

-

Gas Evolution: The reaction generates stoichiometric amounts of

and -

Product Potency: Quinoline derivatives often possess biological activity.[1] Handle the solid product as a potential sensitizer or active pharmaceutical ingredient (API).[1]

References

-

Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Tetrahedron Letters, 19(23), 2045-2048.[1]

-

BenchChem. (2025).[1] Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison. BenchChem Technical Reports.

-

PubChem. (n.d.).[1] 2-Chloro-3-(chloromethyl)quinoline (CID 2063384).[1] National Center for Biotechnology Information.[1] [1]

-

Sigma-Aldrich. (n.d.).[1] 2-Chloro-6-ethoxy-3-methylquinoline Safety Data Sheet. Merck KGaA.[1]

-

Tekale, A.S., et al. (2015).[1] A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent.[1][6] International Journal of Chemical Studies, 2(6), 42-45.[1]

Sources

Technical Guide: Meth-Cohn Synthesis of 2-Chloroquinoline-3-Carbaldehyde via Vilsmeier-Haack Conditions

Executive Summary

The synthesis of 2-chloroquinoline-3-carbaldehyde is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores including antimalarials, anticancer agents (e.g., camptothecin analogues), and kinase inhibitors. While the Vilsmeier-Haack reaction is traditionally associated with the formylation of electron-rich aromatics, its application here involves a cascade sequence known as the Meth-Cohn Synthesis .

This guide moves beyond basic recipe following. It dissects the reaction's causality—transforming acetanilides into functionalized quinolines—and establishes a self-validating protocol designed for reproducibility and safety.

Mechanistic Deep Dive: The Meth-Cohn Cascade

Unlike standard Vilsmeier formylations where the aromatic ring is attacked directly, this synthesis relies on the reactivity of the acetamide side chain. The reaction proceeds through a "formylation-cyclization" sequence driven by the Vilsmeier reagent (chloromethyleneiminium salt).[1]

The Chemical Pathway[2]

-

Reagent Formation:

reacts with -

Imidoyl Chloride Formation: The reagent activates the acetanilide amide oxygen, converting it to an imidoyl chloride.

-

Enamine Formation: Tautomerization or elimination leads to an

-chloroenamine species. -

Diformylation: The electron-rich

-carbon of the enamine is attacked by a second equivalent of Vilsmeier reagent. -

Cyclization: An intramolecular electrophilic aromatic substitution (SEAr) closes the ring.

-

Hydrolysis: The final aqueous quench unmasks the aldehyde and the 2-chloro substituent.

Visualization of the Reaction Mechanism

Figure 1: The Meth-Cohn cascade mechanism. Note the requirement for multiple equivalents of Vilsmeier reagent to drive both activation and formylation.

Strategic Experimental Protocol

Safety Warning:

Materials & Stoichiometry

To ensure complete conversion and cyclization, an excess of reagent is required. The "Gold Standard" ratio derived from Meth-Cohn et al. is:

| Component | Role | Equivalents (Molar) | Notes |

| Acetanilide | Substrate | 1.0 | Starting material |

| DMF | Reagent/Solvent | 3.0 - 5.0 | Excess acts as solvent carrier |

| Phosphorus Oxychloride ( | Reagent | 7.0 | Large excess drives cyclization |

Step-by-Step Procedure

Phase 1: Reagent Formation (The "Cold" Phase)

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser (with drying tube), and a pressure-equalizing addition funnel. Flush with

. -

Charging: Add dry DMF (3.0 equiv) to the flask. Cool to

using an ice/salt bath. -

Addition: Add

(7.0 equiv) dropwise via the addition funnel.-

Control Point: Maintain internal temperature

. The reaction is exothermic. A white/yellow semi-solid Vilsmeier complex will form.

-

Phase 2: Substrate Addition & Cyclization (The "Hot" Phase)

-

Addition: Remove the ice bath. Add the acetanilide (1.0 equiv) in portions or as a solution in minimal DMF.

-

Heating: Slowly ramp the temperature to

.-

Observation: The solid complex will dissolve, and the solution usually turns deep yellow/orange.

-

Reaction Time: Stir at this temperature for 4–16 hours.

-

Self-Validation (TLC): Monitor disappearance of acetanilide (typically 30-50% EtOAc/Hexane). A new, UV-active non-polar spot (the intermediate) may appear, but the final aldehyde forms only after hydrolysis.

-

Phase 3: Quenching & Isolation

-

Cooling: Cool the reaction mixture to room temperature.

-

Quenching (Critical): Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 10x volume) with vigorous stirring.

-

Safety: This releases HCl gas and heat. Do not rush.

-

-

Precipitation: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the iminium salt.

-

Neutralization: If the product does not precipitate, neutralize carefully with saturated

or

-

-

Filtration: Collect the pale yellow solid by vacuum filtration. Wash with copious water to remove phosphoric acid and DMF residues.

-

Purification: Recrystallize from Ethyl Acetate or Acetonitrile.

Process Safety & Optimization

Thermal Hazards

The Vilsmeier reagent (

-

Rule: Never heat the Vilsmeier reagent above

without the substrate present. -

Scale-up Note: On a kilo-scale, verify the heat removal capacity of the reactor during the

addition.

Troubleshooting Workflow

Figure 2: Decision tree for reaction monitoring and workup optimization.

Optimization Data (Yield vs. Conditions)

Based on aggregated literature data (Meth-Cohn et al. and subsequent modifications), the following parameters significantly impact yield:

| Variable | Condition A | Condition B | Condition C (Optimal) |

| Temp ( | 60 | 100 | 75 - 85 |

| 3.0 | 12.0 | 7.0 | |

| Yield (%) | ~45% (Incomplete) | ~70% (Tarry byproducts) | 80 - 92% |

References

-

Meth-Cohn, O.; Narine, B.; Tarnowski, B. (1981).[7][8] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

-

Meth-Cohn, O.; Stanforth, S. P. (1991).[9] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 2, 777-794. Link

-

Ali, M. M.; Tasneem, Ismail, M. M. F. (2001). "Synthesis and Antimicrobial Activity of Some Novel Quinoline Derivatives." Molecules, 6(12), 1001-1010. Link

-

Raj, T.; Bhatia, R. K.; Kapur, A.; Ishar, M. P. S. (2010). "Acetanilide-derived Vilsmeier-Haack Reagents: Efficient Synthesis of 2-Chloro-3-formylquinolines." Tetrahedron Letters, 51(9), 1322-1325. Link

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. mt.com [mt.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Activities of Quinoline Derivatives: From Synthesis to Therapeutic Applications

Abstract

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are prevalent in a multitude of natural products, most notably Cinchona alkaloids, and form the structural core of numerous synthetic pharmaceuticals.[3][4] This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of quinoline derivatives, including their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into their mechanisms of action, summarize key structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound with the molecular formula C₉H₇N, was first isolated from coal tar in 1834.[2][5] Its unique electronic and structural features allow for diverse chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological activities.[6][7] This versatility has led to the development of numerous quinoline-based drugs with applications across different therapeutic areas, from the historic antimalarial quinine to modern antibacterial agents like moxifloxacin and anticancer drugs such as bosutinib.[3][8] The ability of the quinoline ring system to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, underpins its capacity to bind to a wide range of biological macromolecules.

Synthetic Strategies for Accessing Quinoline Derivatives

The generation of diverse quinoline libraries for biological screening relies on robust and flexible synthetic methodologies. Several classic named reactions, as well as modern catalytic approaches, are employed to construct the quinoline core.

-

Classic Condensation Reactions: Methods like the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger syntheses have been foundational in quinoline chemistry for over a century.[2][5][9] These reactions typically involve the acid-catalyzed cyclization of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones.

-

Multicomponent Reactions (MCRs): Modern synthetic chemistry favors MCRs, such as the Povarov reaction, for their efficiency and atom economy.[10][11] These reactions allow for the construction of complex quinoline scaffolds in a single step from three or more starting materials, rapidly generating molecular diversity.[11]

-

Metal-Catalyzed Annulation: Transition-metal-catalyzed reactions, particularly those involving palladium, copper, nickel, and cobalt, have emerged as powerful tools for C-H bond activation and oxidative annulation strategies to build the quinoline ring system under milder conditions.[2][12]

Caption: A simplified workflow of common quinoline synthesis strategies.

Anticancer Activities of Quinoline Derivatives

Quinoline derivatives represent a significant class of antiproliferative agents, with several compounds approved for clinical use and many more in development.[13][14] Their anticancer effects are mediated through a variety of mechanisms, often targeting fundamental processes of cancer cell growth and survival.[1][15]

Mechanisms of Action

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[1][16] This mechanism is often coupled with the inhibition of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This dual action leads to DNA strand breaks and the induction of apoptosis. Marketed drugs like doxorubicin are analogues that function via this pathway.[1][16]

-

Kinase Inhibition: Many quinoline derivatives are designed to target protein kinases, which are often dysregulated in cancer. They act as ATP-competitive inhibitors in the kinase domain. Key targets include:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow.[16] Anlotinib is a quinoline-based multi-kinase inhibitor with this activity.[8]

-

EGFR (Epidermal Growth Factor Receptor): Targeting EGFR is effective in certain lung and colorectal cancers.

-

Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, and its inhibition by quinoline derivatives can induce apoptosis.[16]

-

Src-Abl Tyrosine Kinases: Bosutinib is an approved drug that inhibits these kinases, crucial in chronic myeloid leukemia (CML).[8]

-

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting the polymerization of tubulin. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][15]

Caption: Mechanism of action for quinoline-based kinase inhibitors.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxicity of selected quinoline derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | G2/M Arrest, ROS Induction | [8] |

| Quinoline-Chalcone Hybrid (39) | A549 (Lung) | 1.91 | PI3K/Akt/mTOR Inhibition | [13] |

| Quinoline-Chalcone Hybrid (40) | K-562 (Leukemia) | 5.29 | PI3K/Akt/mTOR Inhibition | [13] |

| 2,4-Disubstituted Quinoline | PC-3 (Prostate) | 1.29 | Pim-1 Kinase Inhibition | [16] |

| Quinoline-3-Carboxamide | MCF-7 (Breast) | 3.35 | EGFR Inhibition | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard, reliable method for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines. The assay measures the metabolic activity of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[17]

-

Compound Treatment: Prepare serial dilutions of the test quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-48 hours under the same conditions. The incubation time should be optimized based on the cell line's doubling time.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17] During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[18]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activities

The emergence of antimicrobial resistance is a critical global health threat, necessitating the development of new antimicrobial agents.[19] Quinoline derivatives, particularly fluoroquinolones, have been highly successful antibacterial drugs.

Mechanism of Action

The primary antibacterial mechanism of many quinoline derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[20]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA, leading to a halt in these processes.

-

Topoisomerase IV: This enzyme is crucial for decatenating (unlinking) daughter chromosomes after DNA replication. Its inhibition prevents bacterial cell division.

This dual-target mechanism contributes to the broad-spectrum activity and bactericidal effect of these compounds.

Quantitative Data Summary: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluoro-containing Hybrid | S. aureus | 6.25 | [21] |

| N-methylbenzoindolo[3,2-b]-quinoline | E. faecium (VRE) | 4 | [19] |

| Quinoline-based Hybrid (7b) | S. aureus | 2 | [22] |

| Quinoline-based Hybrid (7b) | M. tuberculosis H37Rv | 10 | [22] |

| 2-sulfoether-4-quinolone | S. aureus | 0.8 µM | [19] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)

This protocol is a gold standard for quantitatively determining the in vitro activity of a potential antimicrobial agent.[23]

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[24][25]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).[23]

-

Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus) in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[23] The results can be confirmed by reading the optical density (OD) with a plate reader.

Caption: Workflow for the Broth Microdilution MIC determination.

Antiviral Activities

Quinoline derivatives have demonstrated promising activity against a range of viruses, including Dengue virus, Zika virus, and HIV, by interfering with various stages of the viral life cycle.[4][19][26]

Mechanism of Action

Unlike their well-defined antibacterial targets, the antiviral mechanisms of quinoline derivatives are more varied. Research suggests they can act at different stages:

-

Early-Stage Inhibition: Some compounds have been shown to inhibit the early stages of infection, potentially by interfering with viral entry or uncoating.[27]

-

Replication Inhibition: Derivatives can target viral enzymes essential for replication, such as polymerases or proteases. For example, some trifluoromethyl quinoline derivatives have been shown to reduce Zika virus (ZIKV) RNA production.[4]

-

Impairing Protein Accumulation: Studies on Dengue virus have shown that certain quinoline derivatives can impair the accumulation of the viral envelope glycoprotein.[26][27]

Experimental Protocol: Plaque Reduction Assay

This assay is a functional test used to quantify the infectivity of a virus and measure the efficacy of an antiviral compound.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The culture is then covered with a semi-solid overlay to prevent the spread of progeny virus through the medium. Each infectious viral particle creates a localized area of cell death or "plaque." The reduction in the number of plaques compared to a no-drug control indicates antiviral activity.[28][29]

Step-by-Step Methodology:

-

Cell Plating: Seed a susceptible host cell line (e.g., Vero cells for Dengue virus) in 6-well or 12-well plates and grow to 95-100% confluency.

-

Compound and Virus Incubation: Prepare serial dilutions of the quinoline derivative. In a separate tube, pre-incubate a standardized amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.

-

Infection: Wash the cell monolayers with PBS and then adsorb the virus-compound mixture onto the cells for 1-2 hours, allowing the virus to attach and enter.

-

Overlay Application: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% methylcellulose or agarose) that also contains the corresponding concentration of the test compound.

-

Incubation: Incubate the plates for several days (time is virus-dependent) to allow for plaque formation.

-

Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ (50% effective concentration).[28]

Caption: Workflow for assessing antiviral activity using the plaque reduction assay.[20]

Anti-inflammatory Activities

Chronic inflammation is a key driver of many diseases. Quinoline derivatives have shown significant potential as anti-inflammatory agents by modulating key inflammatory pathways.[6][30]

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives are often achieved by suppressing the production of pro-inflammatory mediators.[30] Key mechanisms include:

-

Inhibition of Inflammatory Mediators: They can significantly reduce the levels and gene expression of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[30][31]

-

Suppression of Pro-inflammatory Cytokines: Quinoline derivatives can inhibit the production of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[30][32]

-

Inhibition of NF-κB Pathway: A critical mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[32] By preventing the translocation of NF-κB into the nucleus, these compounds block the transcription of numerous pro-inflammatory genes.[32]

Caption: Quinoline derivatives can inhibit inflammation via the NF-κB pathway.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This is a common and straightforward assay to screen for potential anti-inflammatory activity by measuring the inhibition of nitric oxide production in stimulated macrophages.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS, leading to the production of NO. The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[33] A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.[31]

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for 1-2 hours before stimulation.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% NED). Incubate in the dark for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Data Analysis: Use a sodium nitrite standard curve to calculate the nitrite concentration in each sample. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

Conclusion and Future Perspectives

The quinoline scaffold is undeniably a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have yielded clinically successful drugs for treating cancer, microbial infections, and inflammatory conditions. The synthetic accessibility and the potential for diverse substitutions on the quinoline ring ensure its continued relevance in drug discovery.

Future research should focus on several key areas:

-

Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Hybrid Molecules: The strategy of creating hybrid molecules that combine the quinoline scaffold with other known pharmacophores is a promising approach to develop multi-target agents, particularly for complex diseases like cancer.[8][13]

-

Overcoming Resistance: In both oncology and microbiology, drug resistance is a major challenge. The development of novel quinoline derivatives that can circumvent known resistance mechanisms is a high-priority research area.

By integrating rational drug design, high-throughput screening, and robust mechanistic studies as outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of quinoline derivatives for the benefit of human health.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.

- Mishra, R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not available].

- Singh, H., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society.

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIV

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- Mandal, A., et al. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.

- Sharma, K., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

- Al-Ostath, A., et al. (2020).

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str

- Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applic

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- Review on synthesis and screening of the quinoline derivatives as an anti-inflamm

- Anticancer Activity of Quinoline Derivatives; An Overview. (2025).

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry.

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.).

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv

- Bouyahya, A., et al. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- 7 steps for screening antiviral drugs. (2024). DIFF Biotech.

- Ocana, A., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.

- The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.).

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.).

- Gough, N. R. (2020).

- Method for Antiviral Efficacy Testing Against H5N2. (2024).

- New Anticancer Agents: In Vitro and In Vivo Evalu

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). [Source not available].

- In Vitro Antiviral Testing. (n.d.).

- Hanson, K. E., & Caliendo, A. M. (2024). Practical updates in clinical antiviral resistance testing. Journal of Clinical Microbiology.

- Al-Ostath, A., et al. (n.d.). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. [Source not available].

- Singh, R. P., & Kaur, A. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Drug Targets.

- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.).

- In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. (2018).

- Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Deriv

- Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human Lung Carcinoma Cell Lines through Alamar Blue Assay. (2025). Bio-protocol.

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). MDPI.

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.

- Design, synthesis and antimicrobial evaluation of some novel quinoline deriv

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline deriv

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.

- Anti-inflammatory Activity Assays for Ibuprofen Derivatives: Application Notes and Protocols. (n.d.). Benchchem.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [Source not available].

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2025). Preprints.org.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]

- 11. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]

- 12. Quinoline synthesis [organic-chemistry.org]

- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. ijmphs.com [ijmphs.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. mdpi.com [mdpi.com]

- 23. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdb.apec.org [pdb.apec.org]

- 26. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. microbe-investigations.com [microbe-investigations.com]

- 29. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ijirt.org [ijirt.org]

- 31. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pdf.benchchem.com [pdf.benchchem.com]

CAS number and molecular formula for 2-Chloro-3-chloromethyl-6-methylquinoline

An In-depth Technical Guide to 2-Chloro-3-chloromethyl-6-methylquinoline

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-chloromethyl-6-methylquinoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, a robust synthetic pathway, and its applications, particularly in the development of novel therapeutic agents. Emphasis is placed on the causality behind synthetic choices and the practical aspects of handling and safety. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a detailed understanding of this versatile chemical building block.

Compound Identification and Physicochemical Properties

2-Chloro-3-chloromethyl-6-methylquinoline is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The introduction of a chloro group at the 2-position and a reactive chloromethyl group at the 3-position makes this molecule a highly valuable precursor for creating diverse chemical libraries through further functionalization.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-Chloro-3-(chloromethyl)-6-methylquinoline |

| CAS Number | 948291-18-7[2] |

| Molecular Formula | C₁₁H₉Cl₂N[2] |

| Molecular Weight | 226.10 g/mol [2] |

| SMILES Code | CC1=CC=C2N=C(Cl)C(CCl)=CC2=C1[2] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Expected to be a solid at room temperature, consistent with related quinoline derivatives.[1] |

| Boiling Point | No data available.[2] |

| Melting Point | Data not readily available. The immediate precursor, 2-chloro-6-methylquinoline-3-carbaldehyde, has a reported melting point of 120-125 °C. |

| Solubility | Expected to be soluble in common organic solvents like ether, benzene, and ethyl acetate.[3] |

Caption: Molecular Structure of 2-Chloro-3-chloromethyl-6-methylquinoline.

Synthesis and Reactivity

The synthesis of 2-Chloro-3-chloromethyl-6-methylquinoline is a multi-step process that begins with a readily available acetanilide derivative. The pathway leverages classical organic reactions to build the quinoline core and subsequently install the required functional groups.

Synthetic Pathway Overview

The most common route involves three primary transformations:

-

Vilsmeier-Haack Reaction: Construction of the 2-chloro-3-formyl-quinoline core from an acetanilide.

-

Reduction: Conversion of the formyl (aldehyde) group to a hydroxymethyl (alcohol) group.

-

Chlorination: Substitution of the hydroxyl group with a chlorine atom to yield the final product.

Caption: Synthetic workflow for 2-Chloro-3-chloromethyl-6-methylquinoline.

Mechanistic Insights and Rationale

-

Step 1: Vilsmeier-Haack Reaction: This reaction is a powerful method for formylating electron-rich aromatic compounds.[4] It utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like dimethylformamide (DMF). The reaction with an acetanilide proceeds through cyclization to form the quinoline ring system, concurrently installing a chloro group at the 2-position and a formyl group at the 3-position, yielding 2-chloro-6-methylquinoline-3-carbaldehyde.[4][5][6]

-

Step 2: Reduction: The aldehyde intermediate is selectively reduced to the primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for carbonyls over other reducible groups, leaving the chloro-substituted aromatic ring intact.[3]

-

Step 3: Chlorination: The final step involves converting the primary alcohol into the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts and driving the reaction to completion.[3] This provides a clean conversion to the desired 2-Chloro-3-chloromethyl-6-methylquinoline.

Applications in Research and Drug Development

The primary utility of 2-Chloro-3-chloromethyl-6-methylquinoline lies in its role as a versatile synthetic intermediate. The chloromethyl group at the 3-position is a reactive electrophilic site, making it an excellent handle for introducing a wide variety of functionalities via nucleophilic substitution reactions.[3]

-

Antiviral Agents: This compound has been specifically identified as a reactant in the preparation of irreversible hepatitis C virus (HCV) NS5B polymerase inhibitors.[7] The ability to covalently bind to the target enzyme is a key strategy in developing potent and long-lasting therapeutic effects.

-

Broader Medicinal Chemistry Potential: While specific applications are niche, the broader class of quinoline derivatives exhibits a vast range of pharmacological activities.[8] They are central to the development of drugs for various diseases:

-

Anticancer: Many quinoline derivatives are investigated for their ability to inhibit kinases or induce apoptosis.[1][9]

-

Antimalarial: The quinoline core is famously found in drugs like chloroquine, and research into new derivatives is crucial for combating drug resistance.[1][9]

-

Antibacterial: The fluoroquinolone class of antibiotics is built upon the quinoline scaffold.[1]

-

The title compound serves as a valuable starting point for synthesizing novel quinoline derivatives to be screened for these and other biological activities.

Experimental Protocol: Synthesis of 2-Chloro-3-chloromethyl-6-methylquinoline

The following protocol is adapted from established literature methods for the chlorination of the corresponding alcohol precursor.[3]

Objective: To synthesize 2-Chloro-3-chloromethyl-6-methylquinoline from 2-chloro-3-(hydroxymethyl)-6-methylquinoline.

Materials:

-

2-chloro-3-(hydroxymethyl)-6-methylquinoline (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.3 eq)

-

Dry Benzene (anhydrous)

-

10% Sodium bicarbonate solution

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Dissolve 2-chloro-3-(hydroxymethyl)-6-methylquinoline (0.01 mol, 2.07 g) in dry benzene (30 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Carefully add thionyl chloride (0.013 mol, 1.54 g) to the solution.

-

Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure.

-

Dissolve the resulting residue in diethyl ether (or a similar organic solvent).

-

Transfer the solution to a separatory funnel and wash sequentially with a 10% sodium bicarbonate solution (25 mL) and then twice with deionized water (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product as necessary, typically via recrystallization or column chromatography, to obtain pure 2-Chloro-3-chloromethyl-6-methylquinoline.

Safety and Handling

2-Chloro-3-chloromethyl-6-methylquinoline is classified as a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Signal Word | Danger [2] |

| Pictograms | Corrosion, Health Hazard/Harmful |

| Hazard Statements | H302: Harmful if swallowed.[2][10] H314: Causes severe skin burns and eye damage.[2][10] H335: May cause respiratory irritation.[10] |

| UN Number | 3261, Hazard Class 8 (Corrosive solid, acidic, organic, n.o.s.)[2] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11][12]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

First Aid Measures:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[12]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Immediately call a poison center or doctor.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[12]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[12]

References

-

PubChem. (n.d.). 2-Chloro-3-(chloromethyl)quinoline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. Retrieved from [Link]

-

Pure Synth. (n.d.). 2-Chloro-6-Methylquinoline-3-Carboxaldehyde 96.0%(GC). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 73568-27-1 | Product Name : 2-Chloro-6-methylquinoline-3-carbaldehyde (BSC). Retrieved from [Link]

-

Wikipedia. (2024, January 12). 2-Chloroquinoline. Retrieved from [Link]

-

US EPA. (2026, February 11). Quinoline, 2-chloro-6-methyl- - Substance Details. Retrieved from [Link]

-

Kumar, S., Bawa, S., & Drabu, S. (2009). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Molbank, 2009(3), M618. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]

-

El-Sayed, M. E. A., & Abdel-Aziz, S. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1355. Retrieved from [Link]

-

Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Retrieved from [Link]

-

Malaria World. (2022, July 12). Journal of Physics and Chemistry of Solids. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 948291-18-7|2-Chloro-3-(chloromethyl)-6-methylquinoline|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE | 90097-52-2 [chemicalbook.com]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.malariaworld.org [media.malariaworld.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Synthetic Routes of Functionalized Quinolines for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals and biologically active compounds.[1] Its prevalence in drugs treating malaria, cancer, and bacterial infections underscores the critical importance of efficient and versatile synthetic methodologies.[2][3][4] This in-depth technical guide provides a comparative analysis of classical and modern synthetic routes to functionalized quinolines, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for practical application.

The Enduring Legacy of Classical Quinoline Syntheses

For over a century, a collection of named reactions has provided the foundation for quinoline synthesis.[1] While sometimes necessitating harsh reaction conditions, these methods remain widely utilized due to their reliability and the ready availability of starting materials.[1]

The Skraup Synthesis: A Direct Approach to the Quinoline Core

The Skraup synthesis is a foundational method for producing the parent quinoline and its simpler derivatives.[1][5] This reaction involves the treatment of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring system.[1][6]

Mechanism of the Skraup Synthesis:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive intermediate, acrolein.[7]

-

Michael Addition: The aromatic amine undergoes a conjugate addition to acrolein.[7]

-

Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[7]

-

Oxidation: The 1,2-dihydroquinoline is oxidized by an agent like nitrobenzene to the final aromatic quinoline product.[7]

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

-

Aniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (optional, to moderate the reaction)

Procedure:

-

In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol while stirring. The addition is exothermic and should be controlled.

-

Gently heat the mixture. The reaction will become exothermic and begin to boil.

-

After the initial vigorous reaction subsides, continue heating to complete the reaction.

-

Allow the mixture to cool and then dilute with water.

-

Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline.

-

Perform steam distillation to isolate the crude quinoline. Unreacted nitrobenzene will distill first.

-

The quinoline can be further purified by redistillation.

Safety Precautions: This reaction is highly exothermic and can be violent. It should be performed with appropriate safety measures, including the use of a fume hood and personal protective equipment. Concentrated sulfuric acid is extremely corrosive.

The Doebner-von Miller Reaction: Expanding the Scope

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones instead of glycerol.[1] This allows for the synthesis of a broader range of substituted quinolines and is often catalyzed by strong acids like hydrochloric acid.[1][8][9] The reaction is a valuable tool for accessing various natural and biologically active quinoline derivatives; however, it can be associated with challenges such as harsh reaction conditions, the use of hazardous reagents, and sometimes low yields due to side product formation.

Mechanism of the Doebner-von Miller Reaction:

The mechanism is believed to involve the initial condensation of the aniline and aldehyde to form a Schiff base.[10] This is followed by a Michael-type addition and subsequent intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final quinoline product.[10]

The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis offers a direct pathway to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[1][11] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization.[1][11] While effective, this method can present regioselectivity challenges with meta-substituted anilines.[11]

Mechanism of the Combes Synthesis:

-

Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base, which then tautomerizes to an enamine.[8][11][12]

-

Cyclization: Under strong acidic conditions (e.g., sulfuric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring.[8][11][12] This cyclization is the rate-determining step.[12]

-

Dehydration and Aromatization: The cyclized intermediate then dehydrates and aromatizes to yield the 2,4-disubstituted quinoline.[8][11][12]

The Friedländer Synthesis: Versatility and Efficiency

Considered one of the most versatile and widely used methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1][13] This reaction can be catalyzed by either acids or bases and often proceeds with high yields under relatively mild conditions.[1][13][14]

Mechanism of the Friedländer Synthesis:

The reaction proceeds via an initial aldol-type condensation between the two carbonyl-containing reactants.[8][14] This is followed by an intramolecular cyclization and dehydration, where the amino group attacks the newly formed carbonyl, leading to the quinoline ring system.[14]

Experimental Protocol: Friedländer Synthesis of a Polysubstituted Quinoline

Materials:

-

2-Aminobenzophenone

-

Ethyl acetoacetate

-

Zirconium(IV) chloride (ZrCl₄)

-

Ethanol/Water (1:1 mixture)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[2]

-

Stir the reaction mixture at 60 °C and monitor its progress using thin-layer chromatography (TLC).[2]

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]

-

Extract the product with ethyl acetate (3 x 20 mL).[2]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

The crude product can be purified by column chromatography.

A Comparative Overview of Classical Quinoline Syntheses

| Synthesis | Starting Materials | Key Reagents | Products | Advantages | Limitations |

| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Unsubstituted or simple quinolines | Direct, uses simple starting materials | Harsh conditions, exothermic, potential for violent reaction |

| Doebner-von Miller | Aniline, α,β-Unsaturated aldehyde/ketone | Strong acid (e.g., HCl) | Substituted quinolines | Wider range of products than Skraup | Harsh conditions, potential for low yields and side products |

| Combes | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄) | 2,4-Disubstituted quinolines | Good for specific substitution patterns | Regioselectivity issues with substituted anilines[11] |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene carbonyl | Acid or base catalyst | Highly substituted quinolines | Versatile, mild conditions, high yields[1][13] | Requires pre-functionalized starting materials |

Modern Synthetic Approaches: Expanding the Chemical Space

In recent decades, significant progress has been made in developing more efficient, milder, and functional group-tolerant methods for quinoline synthesis.[1] These modern approaches often utilize transition-metal catalysts or metal-free conditions, providing access to a broader diversity of functionalized quinolines.[1][15]

Transition-Metal-Catalyzed Syntheses

Transition metals such as palladium, copper, and rhodium have been extensively employed to catalyze the synthesis of quinolines through various mechanisms, including C-H activation and cross-coupling reactions.[1] These methods often demonstrate high efficiency and regioselectivity, enabling the construction of complex quinoline derivatives.[1] For instance, copper-catalyzed tandem reactions have been developed for the synthesis of functionalized quinolines from substituted enamino esters and ortho-halogen aromatic carbonyl derivatives.[16]

Metal-Free and Greener Approaches

In line with the principles of green chemistry, there is a growing interest in developing metal-free and environmentally benign synthetic routes.[15] These methods often employ microwave irradiation or ultrasound assistance to accelerate reactions and improve yields, sometimes using water as a solvent.[15][16] For example, a metal-free, one-pot aerobic process for synthesizing functionalized quinolines from 2-aminobenzyl alcohol or 2-aminobenzophenone and alcohols has been developed using potassium hydroxide as a base.[16]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis

Materials:

-

2-Aminoaryl ketone

-

Carbonyl compound

-

Silica nanoparticles (catalyst)

-

Appropriate organic solvent for extraction

Procedure:

-

A mixture of the 2-aminoaryl ketone (1 mmol), the carbonyl compound (1.2 mmol), and silica nanoparticles as a catalyst is subjected to microwave irradiation at 100 °C for a specified time.[1]

-

After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent.[1]

-

The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.[1]

Visualizing the Synthetic Pathways

Diagram 1: General Classification of Quinoline Synthetic Routes

Caption: A classification of synthetic approaches to functionalized quinolines.

Diagram 2: Simplified Workflow for Friedländer Synthesis

Caption: A generalized experimental workflow for the Friedländer synthesis.

Conclusion

The synthesis of functionalized quinolines remains a vibrant and essential area of research in organic and medicinal chemistry. While classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses continue to be valuable tools, modern approaches are expanding the possibilities for creating novel and complex quinoline derivatives with enhanced pharmacological profiles. The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. A thorough understanding of the mechanisms and practical considerations of these diverse methods is crucial for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of the quinoline scaffold.

References

-

Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). In IIP Series.

- A Comparative Guide to the Synthesis of Functionalized Quinolines. (2025). BenchChem.

-

Combes quinoline synthesis. (2021, August 26). Organic Chemistry [Video]. YouTube. [Link]

- Application Notes and Protocols for the Skraup Synthesis of Quinolines. (2025). BenchChem.

- Friedländer Synthesis. (2025). J&K Scientific LLC.

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023, January 5). Frontiers.

- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023, January 5). PMC.

- Preparation and Properties of Quinoline. (n.d.).

- Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (2025). BenchChem.

- A review on synthetic investigation for quinoline- recent green approaches. (2022, April 17). Taylor & Francis.

- Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv

- synthesis of quinoline derivatives and its applic

- Doebner-Miller Reaction. (n.d.). SynArchive.

- The Friedländer Synthesis of Quinolines. (2005, July 15). Semantic Scholar.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Covenant University Repository.

- Combes Quinoline Synthesis Mechanism. (2021, August 26). Organic Chemistry [Video]. YouTube.

- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv

- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (n.d.). PMC.

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2025, August 6).

- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017, November 19). Brieflands.

- Doebner-Miller reaction and applic

- Application of Quinoline Ring in Structural Modification of Natural Products. (2023, September 6). MDPI.

- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

- 4. mdpi.com [mdpi.com]

- 5. ijfmr.com [ijfmr.com]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. iipseries.org [iipseries.org]

- 9. synarchive.com [synarchive.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 16. tandfonline.com [tandfonline.com]

Methodological & Application

From Latent Reactivity to Controlled Transformation: A Guide to the Reduction of the Chloromethyl Group

Introduction: Unmasking the Synthetic Potential of the Methyl Group

In the landscape of organic synthesis, the chloromethyl group (-CH₂Cl) serves as a versatile synthetic handle, readily introduced onto aromatic and aliphatic scaffolds.[1][2] Its inherent reactivity, however, often necessitates its removal or conversion to the less reactive methyl group (-CH₃) to achieve the desired final molecular architecture. This reductive transformation, or hydrodechlorination, is a critical step in numerous synthetic pathways within pharmaceutical and materials science research. The choice of reductive strategy is paramount, dictated by the substrate's electronic and steric properties, the presence of other functional groups, and the desired scale of the reaction.

This comprehensive guide provides an in-depth analysis of the primary methodologies for the reduction of the chloromethyl group. We will delve into the mechanistic underpinnings of each technique, providing detailed, field-proven protocols and critical insights into experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to implement these transformations with precision, safety, and efficiency.

Comparative Overview of Reductive Strategies

The selection of an appropriate reduction method is a critical decision in the synthetic workflow. Several factors must be considered, including chemoselectivity, reaction conditions, and scalability. Below is a comparative summary of the most prevalent methods for the reduction of the chloromethyl group.

| Method | Typical Reagents & Conditions | Advantages | Disadvantages | Functional Group Tolerance |

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, Raney Ni; RT to moderate temp. & pressure | High efficiency, clean byproducts (HCl), scalable.[3] | Requires specialized high-pressure equipment, potential for over-reduction of other functional groups.[4] | Moderate; may reduce alkenes, alkynes, nitro groups, and other benzyl groups.[3] |

| Catalytic Transfer Hydrogenation | Isopropanol, Formic acid, Ammonium formate; Pd/C, Ru complexes; Moderate to high temp. | Avoids the use of high-pressure H₂ gas, generally good functional group tolerance.[5][6] | May require higher temperatures and longer reaction times than catalytic hydrogenation. | Good; often tolerates alkenes, alkynes, and carbonyls.[5] |

| Dissolving Metal Reduction | Na or Li in liquid NH₃; Low temp. (-78 to -33 °C) | Powerful reducing system, effective for sterically hindered substrates. | Requires cryogenic conditions and careful handling of alkali metals and liquid ammonia.[7] | Can reduce aromatic rings (Birch reduction) and other functional groups. |

| Radical Dehalogenation | Tributyltin hydride (Bu₃SnH), AIBN (initiator); Moderate temp. | Mild reaction conditions, excellent functional group tolerance.[8] | Stoichiometric use of toxic organotin reagents, purification can be challenging.[8] | Excellent; tolerates a wide range of functional groups. |

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄); Anhydrous ether or THF; 0 °C to RT | Readily available and powerful reducing agent. | Highly reactive with protic functional groups (water, alcohols, etc.), pyrophoric.[1] | Poor; reacts with most polar functional groups. |

Catalytic Hydrogenation: The Workhorse of Reductive Dechlorination

Catalytic hydrogenation is a widely employed and highly efficient method for the hydrodechlorination of chloromethyl groups.[3] The reaction involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).

Mechanism of Action

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the chloromethyl-containing substrate onto the surface of the metal catalyst. On the catalyst surface, the H-H bond of molecular hydrogen is cleaved, and the individual hydrogen atoms are added across the carbon-chlorine bond of the substrate. This process, known as hydrogenolysis, results in the formation of the desired methyl group and hydrogen chloride as a byproduct.

Caption: Workflow for Catalytic Hydrogenation.

Detailed Experimental Protocol: Reduction of Benzyl Chloride

Materials:

-

Benzyl chloride (1.0 equiv)

-

10% Palladium on carbon (Pd/C, 5-10 mol%)

-

Methanol or Ethyl Acetate (solvent)

-

Sodium bicarbonate (for neutralization)

-

Hydrogen gas (H₂)

-

Nitrogen or Argon gas (for inerting)

-

Parr hydrogenator or similar high-pressure reactor

Procedure:

-

Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Add the 10% Pd/C catalyst to the vessel under a stream of nitrogen or argon to prevent exposure to air, as dry Pd/C can be pyrophoric.[4]

-

Substrate Addition: Dissolve benzyl chloride in the chosen solvent (e.g., methanol or ethyl acetate) and add the solution to the reaction vessel. A typical concentration is 0.1-0.5 M.

-

Inerting the System: Seal the reactor and purge the system several times with nitrogen or argon to remove all oxygen, followed by several purges with hydrogen gas. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[4]

-

Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi). Begin stirring and maintain the reaction at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen gas.

-

Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases. For confirmation, a small aliquot can be carefully depressurized, filtered, and analyzed by TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can ignite in the presence of air.[4] The filter cake should be kept wet with solvent and disposed of appropriately.

-

Neutralization and Extraction: The filtrate, which contains dissolved HCl, should be neutralized. This can be achieved by washing with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography if necessary.

Expected Yield: For simple substrates like benzyl chloride, yields are typically high, often exceeding 95%.[3]

Safety Considerations for Catalytic Hydrogenation

-

Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air over a wide range of concentrations (4-75%).[4] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Pyrophoric Catalysts: Palladium on carbon, especially when dry and saturated with hydrogen, can be pyrophoric.[4] Handle the catalyst under an inert atmosphere and never allow it to dry completely in the air.

-

Pressure Equipment: Use only pressure-rated equipment and ensure it is regularly inspected and maintained. Always follow the manufacturer's instructions for operating the hydrogenation apparatus.

Catalytic Transfer Hydrogenation: A Benchtop-Friendly Alternative

Catalytic transfer hydrogenation offers a convenient and safer alternative to traditional catalytic hydrogenation by avoiding the need for high-pressure hydrogen gas.[5][6] In this method, a hydrogen donor molecule, such as isopropanol or formic acid, transfers hydrogen to the substrate in the presence of a catalyst.

Mechanism of Action

The mechanism of catalytic transfer hydrogenation involves the coordination of the hydrogen donor to the metal catalyst (e.g., a ruthenium or palladium complex). The donor then undergoes a β-hydride elimination to form a metal-hydride species. This hydride is subsequently transferred to the chloromethyl substrate, leading to the reduced product and the oxidized donor (e.g., acetone from isopropanol).

Caption: Workflow for Catalytic Transfer Hydrogenation.